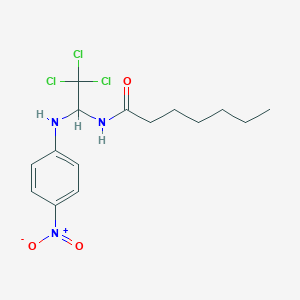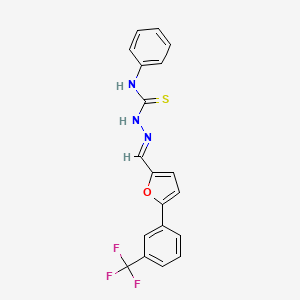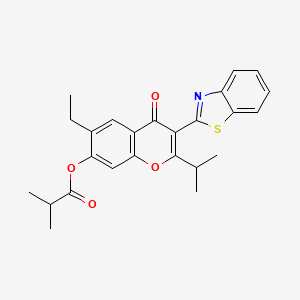![molecular formula C12H17Cl3N2O2 B11984839 2,2-dimethyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}propanamide](/img/structure/B11984839.png)
2,2-dimethyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE is a synthetic organic compound It is characterized by the presence of a furan ring, a trichloromethyl group, and a propionamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethylamine: This could be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Introduction of the trichloromethyl group: This step might involve the reaction of the intermediate with trichloromethylating agents such as chloroform in the presence of a base.
Formation of the propionamide moiety: This could be done by acylation of the intermediate with propionyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group under strong reducing conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield carboxylic acids, while reduction of the trichloromethyl group could yield simpler alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands. The presence of the furan ring and the trichloromethyl group could impart interesting biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound might find applications in the development of new polymers, coatings, or other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trichloromethyl group could be involved in covalent binding to target proteins, while the furan ring might participate in π-π interactions with aromatic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(PHENYLAMINO)-ETHYL)-PROPIONAMIDE: Similar structure but with a phenyl group instead of a furan ring.
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(METHYLAMINO)-ETHYL)-PROPIONAMIDE: Similar structure but with a methyl group instead of a furan ring.
Uniqueness
The presence of the furan ring in 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE distinguishes it from similar compounds. This structural feature could impart unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H17Cl3N2O2 |
|---|---|
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]propanamide |
InChI |
InChI=1S/C12H17Cl3N2O2/c1-11(2,3)10(18)17-9(12(13,14)15)16-7-8-5-4-6-19-8/h4-6,9,16H,7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
MIRNJQYHVSDJIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-[(4-cyclohexylphenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984761.png)



![9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11984785.png)
![(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(phenyl)methanone](/img/structure/B11984787.png)






![2-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11984836.png)
![3-(4-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984842.png)
